2-{[3-(4-methylphenyl)acryloyl]amino}benzamide
Description
2-{[3-(4-methylphenyl)acryloyl]amino}benzamide is an organic compound that features a benzamide core with an acrylamide side chain
Properties
IUPAC Name |
2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-8-13(9-7-12)10-11-16(20)19-15-5-3-2-4-14(15)17(18)21/h2-11H,1H3,(H2,18,21)(H,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCIQBOMCRHYKQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175751 | |
| Record name | 2-[[(2E)-3-(4-Methylphenyl)-1-oxo-2-propen-1-yl]amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188544-10-7 | |
| Record name | 2-[[(2E)-3-(4-Methylphenyl)-1-oxo-2-propen-1-yl]amino]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188544-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(2E)-3-(4-Methylphenyl)-1-oxo-2-propen-1-yl]amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methylphenyl)acryloyl]amino}benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective monoacylation, which is crucial for obtaining the desired product . The reaction conditions often include the use of a microreactor system to optimize the reaction parameters, such as temperature and reaction time, to achieve high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improves the efficiency of the synthesis . The use of continuous flow microreactor systems is advantageous for large-scale production as it enhances the reaction kinetics and reduces the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methylphenyl)acryloyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the acrylamide side chain into different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the acrylamide side chain.
Scientific Research Applications
2-{[3-(4-methylphenyl)acryloyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methylphenyl)acryloyl]amino}benzamide involves its interaction with specific molecular targets. The acrylamide side chain can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The benzamide core may interact with specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-{[3-(4-methylphenyl)acryloyl]amino}benzamide: This compound has a similar structure but includes a cyclohexyl group, which may alter its chemical and biological properties.
2-{[3-(4-methylphenyl)acryloyl]amino}carbonothioyl}benzamide:
Uniqueness
2-{[3-(4-methylphenyl)acryloyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
